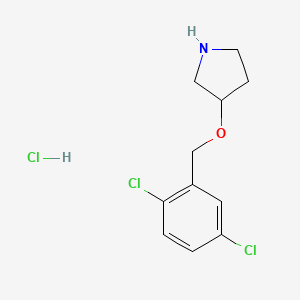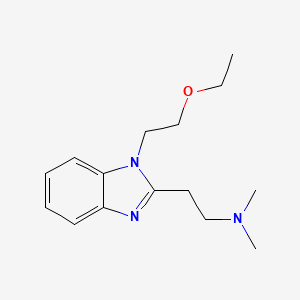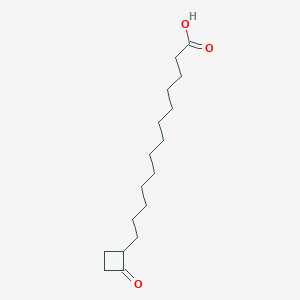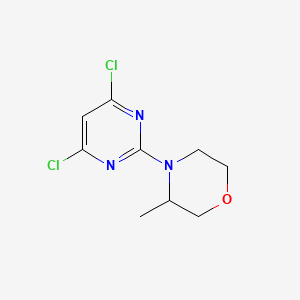
(S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound also features a tert-butyl ester group and an amide linkage, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Amide Group: The amide group is introduced by reacting the piperidine derivative with an appropriate amine, such as 2-aminopropanoic acid, under suitable conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
科学的研究の応用
(S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like 4-aminopiperidine and 4-(2-hydroxyethyl)piperidine share structural similarities.
Amide-Containing Compounds: N-tert-Butyl-2-aminopropanamide is another related compound.
Uniqueness
(S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate is unique due to its chiral nature and the presence of both a piperidine ring and a tert-butyl ester group. These features contribute to its versatility and potential in various research and industrial applications.
特性
分子式 |
C13H25N3O3 |
|---|---|
分子量 |
271.36 g/mol |
IUPAC名 |
tert-butyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-5-7-16(8-6-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17) |
InChIキー |
CQFOXLLECNDEMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
![tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)



![2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795099.png)
![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)

![(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14795123.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14795130.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
